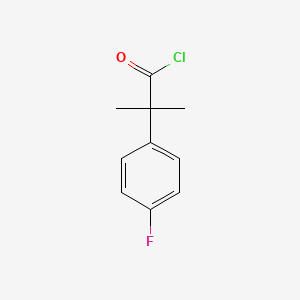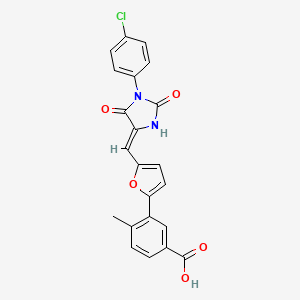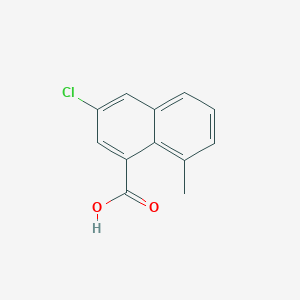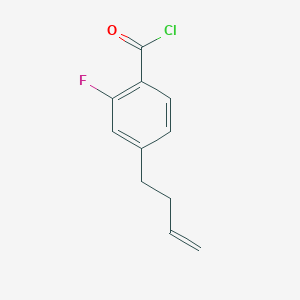![molecular formula C8H12Cl2N2O B12840098 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a chemical compound with the molecular formula C8H10N2O It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the pyrrolopyridine core.
Methoxylation: Introduction of the methoxy group at the 3-position is achieved through a nucleophilic substitution reaction.
Hydrogenation: The dihydro form is obtained by hydrogenating the pyrrolopyridine core under specific conditions.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction conditions.
Analyse Chemischer Reaktionen
3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyridine core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride can be compared with other similar compounds such as:
- 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
These compounds share a similar pyrrolopyridine core but differ in the substituents attached to the core structure. The unique properties of this compound arise from the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H12Cl2N2O |
|---|---|
Molekulargewicht |
223.10 g/mol |
IUPAC-Name |
3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-11-7-2-6-3-9-5-8(6)10-4-7;;/h2,4,9H,3,5H2,1H3;2*1H |
InChI-Schlüssel |
PJJGMZDFZVQUEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CNC2)N=C1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


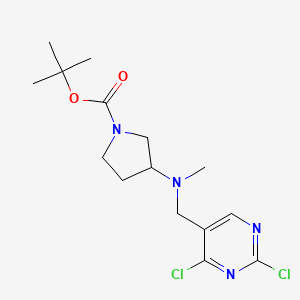
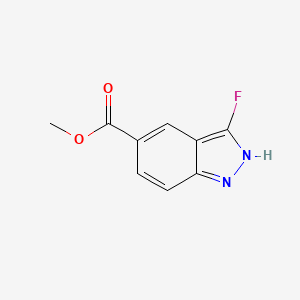
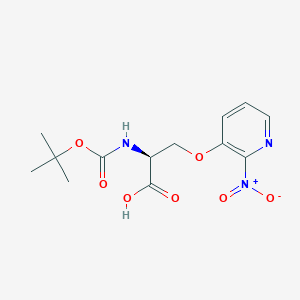
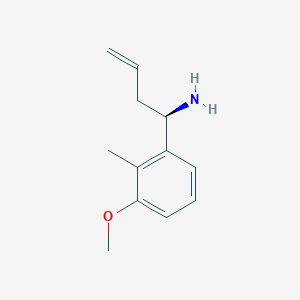
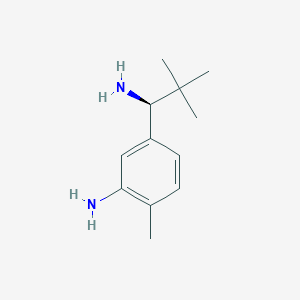
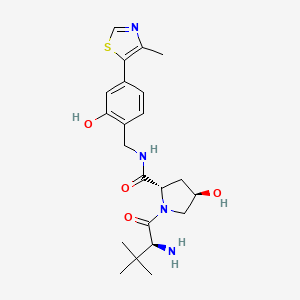
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)
